2-Cyanobenzenesulfonyl chloride
Overview
Description
2-Cyanobenzenesulfonyl chloride is an organic compound with the molecular formula C₇H₄ClNO₂S and a molecular weight of 201.63 g/mol . It is a white to light yellow crystalline powder that is sensitive to moisture . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Cyanobenzenesulfonyl chloride has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
2-Cyanobenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyanobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions . The reaction proceeds as follows:
C7H5NO3S+SOCl2→C7H4ClNO2S+SO2+HCl
In industrial settings, the production of this compound often involves the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyanobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: It can be reduced to 2-cyanobenzenesulfinic acid using reducing agents like sodium borohydride (NaBH₄).
Oxidation Reactions: It can be oxidized to 2-cyanobenzenesulfonic acid using oxidizing agents such as hydrogen peroxide (H₂O₂).
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-cyanobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the sulfonyl chloride functional group into target molecules .
Comparison with Similar Compounds
2-Cyanobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Nitrobenzenesulfonyl chloride: Used in the synthesis of sulfonamides and sulfonate esters.
4-Methoxybenzenesulfonyl chloride: Employed in the preparation of sulfonate esters and sulfonamides.
4-Chlorobenzenesulfonyl chloride: Utilized in the synthesis of sulfonamides and sulfonate esters.
The uniqueness of this compound lies in its cyano group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides .
Properties
IUPAC Name |
2-cyanobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAYCMBZPAARNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334925 | |
Record name | 2-Cyanobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69360-26-5 | |
Record name | 2-Cyanobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanobenzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Cyanobenzenesulfonyl chloride interact with diamines like 1,2-phenylenediamine and 2-aminobenzylamine in the synthesis of heterocyclic compounds?
A1: this compound acts as a sulfonylating agent. [, ] It reacts with diamines like 1,2-phenylenediamine and 2-aminobenzylamine to initially form a sulfonamide intermediate. This intermediate then undergoes a series of intramolecular transformations, ultimately leading to the formation of tetracyclic compounds 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide and 10H-11-thia-5,10a-diaza-benzo[b]fluorene-11,11-dioxide respectively, with the release of ammonia as a byproduct. [] This reaction pathway highlights the role of this compound in constructing complex heterocyclic systems.
Q2: What are the advantages of using microwave-assisted synthesis in reactions involving this compound?
A2: The research by Reddy et al. demonstrates that employing microwave irradiation in the synthesis of 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide and 10H-11-thia-5,10a-diaza-benzo[b]fluorene-11,11-dioxide using this compound offers significant advantages. [] Microwave heating allows for a one-pot synthesis procedure, simplifying the process and potentially increasing the yield compared to conventional heating methods. This highlights the potential of microwave-assisted synthesis for improving the efficiency of reactions involving this compound.
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